Cas no 179817-95-9 (5-(1-Propynyl)-2’-O-methyluridine)

179817-95-9 structure
Nome del prodotto:5-(1-Propynyl)-2’-O-methyluridine
5-(1-Propynyl)-2’-O-methyluridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Uridine,2'-O-methyl-5-(1-propynyl)- (9CI)
- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione
- 5-(1-PROPYNYL)-2’-O-METHYLURIDINE
- AG-E-30088
- CTK4D7399
- I14-41200
- SureCN1060099
- 2'-O-Methyl-5-propynyluridine
- 5-(1-PROPYNYL)-2'-O-METHYLURIDINE
- 2'-O-Methyl-5-prop-1-yn-1-yluridine
- SCHEMBL1060099
- 179817-95-9
- DTXSID70628674
- 5-(1-PROPYNYL)-2/'-O-METHYLURIDINE
- AKOS015914515
- Uridine,2'-O-methyl-5-(1-propynyl)-(9ci)
- 1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-5-(prop-1-ynyl)pyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- 2'-O-Methyl-5-propynyl-D-uridine
- NM06235
- 5-(1-Propynyl)-2’-O-methyluridine
-
- Inchi: InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)
- Chiave InChI: KPJZKNCZUWDUIF-UHFFFAOYSA-N
- Sorrisi: CC#CC1C(=O)NC(=O)N(C2OC(CO)C(O)C2OC)C=1
Proprietà calcolate
- Massa esatta: 296.10100
- Massa monoisotopica: 296.10083623g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 545
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1
- Superficie polare topologica: 108Ų
Proprietà sperimentali
- PSA: 113.78000
- LogP: -1.82640
5-(1-Propynyl)-2’-O-methyluridine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P835980-2.5mg |
5-(1-Propynyl)-2’-O-methyluridine |
179817-95-9 | 2.5mg |
$201.00 | 2023-05-17 | ||
TRC | P835980-1mg |
5-(1-Propynyl)-2’-O-methyluridine |
179817-95-9 | 1mg |
$92.00 | 2023-05-17 | ||
TRC | P835980-5mg |
5-(1-Propynyl)-2’-O-methyluridine |
179817-95-9 | 5mg |
$362.00 | 2023-05-17 |
5-(1-Propynyl)-2’-O-methyluridine Letteratura correlata
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
179817-95-9 (5-(1-Propynyl)-2’-O-methyluridine) Prodotti correlati
- 61135-33-9(5-Ethynyl-2'-deoxyuridine)
- 941891-22-1(N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-2-phenylethane-1-sulfonamide)
- 176548-91-7(3'-Chloro-4'-fluoro-5'-methylacetophenone)
- 64704-11-6(methyl 4-(acetylamino)benzenesulfonate)
- 473704-54-0(1-(cyclohexylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol; oxalic acid)
- 2172444-38-9(1-3-(butan-2-yl)-1-cyclopropyl-1H-pyrazol-5-ylethan-1-one)
- 2227861-27-8(2-(2S)-2-aminopropyl-5-(diethylamino)phenol)
- 2171171-77-8((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-phenylacetic acid)
- 1806017-32-2(Ethyl 4,5-difluoro-3-(difluoromethyl)pyridine-2-carboxylate)
- 2034402-95-2(N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)pyridine-2-carboxamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
